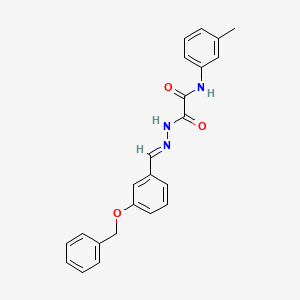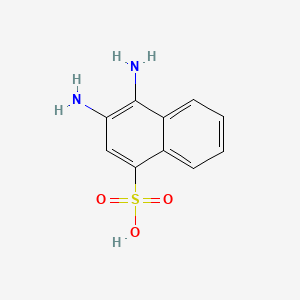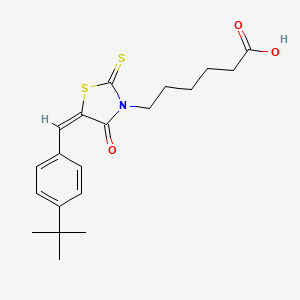![molecular formula C14H11NO B12005264 1-Methylbenzo[f]quinolin-3-ol CAS No. 3919-50-4](/img/structure/B12005264.png)
1-Methylbenzo[f]quinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzo[f]quinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C14H11NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbenzo[f]quinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions. This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon . Another method includes the use of heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of quinoline synthesis, such as the use of green and clean syntheses, microwave-assisted reactions, and solvent-free conditions, can be applied .
Chemical Reactions Analysis
Types of Reactions: 1-Methylbenzo[f]quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using catalysts like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be performed using reagents like Hantzsch esters.
Substitution: Electrophilic substitution reactions can be carried out using suitable electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Cobalt oxide, titanium dioxide, and ambient air.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis.
Substitution: Alkyl Grignard reagents and iron catalysts.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Scientific Research Applications
1-Methylbenzo[f]quinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylbenzo[f]quinolin-3-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Comparison: 1-Methylbenzo[f]quinolin-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
3919-50-4 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-methyl-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C14H11NO/c1-9-8-13(16)15-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8H,1H3,(H,15,16) |
InChI Key |
XAJUVLVWVRQARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)






![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)

![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)

